7-Azabicyclo[4.2.0]octa-1,3,5-triene
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Overview
Description
7-Azabicyclo[4.2.0]octa-1,3,5-triene is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. It is often studied for its antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.2.0]octa-1,3,5-triene typically involves multistep reactions starting from a quinoline derivative. One common method involves the reaction of 2,4-dihydroxyquinoline with various reagents to form the desired bicyclic structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the bicyclic ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.
Scientific Research Applications
7-Azabicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Industry: It can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. For instance, some derivatives of this compound have been shown to inhibit β-tubulin, a protein involved in cell division, thereby exhibiting anticancer activity . The compound’s structure allows it to bind effectively to the active sites of these targets, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
Imidazoquinolines: These compounds share a similar tricyclic structure and are known for their immunomodulatory and antiviral activities.
Uniqueness
7-Azabicyclo[4.2.0]octa-1,3,5-triene is unique due to its bicyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
7-azabicyclo[4.2.0]octa-1,3,5-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c1-2-4-7-6(3-1)5-8-7/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGQBSFRFJJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570142 |
Source
|
Record name | 7-Azabicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4438-32-8 |
Source
|
Record name | 7-Azabicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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